
Bepotastine
Descripción general
Descripción
Bepotastine es un antihistamínico de segunda generación que se utiliza principalmente para tratar la conjuntivitis alérgica y otras afecciones alérgicas como la rinitis y la urticaria . Es un antagonista no sedante y selectivo del receptor de la histamina 1 (H1) y pertenece a la clase química de la piperidina . This compound está disponible en formulaciones tanto orales como oftálmicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
Bepotastine puede sintetizarse mediante una serie de reacciones químicas que comienzan con (4-clorofenil) piridina-2 cetona . La ruta sintética implica reacciones de reducción asimétrica, conversión de hidroxilo, acidólisis, sustitución e hidrólisis . Un método eficiente implica el uso de alcohol deshidrogenasa modificada genéticamente con un bolsillo hidrofóbico para sintetizar intermediarios clave como el (S)-4-clorofenilpiridilmetanol .
Métodos de producción industrial
La producción industrial de besilato de this compound implica un método de preparación que es adecuado para la producción a gran escala. Este método incluye granulación en húmedo utilizando equipos convencionales, lo que garantiza una buena estabilidad y perfiles de disolución consistentes del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones
Bepotastine experimenta diversas reacciones químicas, entre ellas:
Oxidación: Conversión de grupos alcohólicos a cetonas o aldehídos.
Reducción: Reducción de cetonas a alcoholes.
Sustitución: Reemplazo de grupos funcionales con otros grupos.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en la síntesis de this compound incluyen alcohol deshidrogenasas para reducción biocatalítica, ácidos orgánicos como el ácido acético para racemización y diversos solventes como acetonitrilo y metanol .
Principales productos formados
Los principales productos formados a partir de estas reacciones incluyen intermediarios como (S)-4-clorofenilpiridilmetanol y ®-4-clorobenzhidrol, que son cruciales para la síntesis final de this compound .
Aplicaciones Científicas De Investigación
Efficacy in Allergic Rhinitis
Clinical Studies : A double-blind, placebo-controlled study involving 473 pediatric patients aged 7 to 15 years demonstrated that bepotastine besilate (10 mg twice daily) significantly improved total nasal symptom scores compared to placebo. The results indicated that this compound was effective regardless of age or sex, with no clinically significant adverse reactions reported .
Table 1: Efficacy of this compound in Allergic Rhinitis
Efficacy in Allergic Conjunctivitis
This compound has also been evaluated for its effectiveness in treating allergic conjunctivitis. A study comparing this compound besilate (1.5% ophthalmic solution) to olopatadine hydrochloride (0.2%) found that this compound provided superior relief from ocular itching and burning. The treatment resulted in a higher percentage of patients achieving complete resolution of symptoms after 60 days .
Table 2: Comparative Efficacy in Allergic Conjunctivitis
Treatment | Resolution Rate (Day 60) | Statistical Significance |
---|---|---|
This compound (1.5%) | 90% | p = 0.020 |
Olopatadine (0.2%) | 60% |
Treatment of Chronic Spontaneous Urticaria
In a randomized study comparing this compound besilate to levocetirizine for chronic spontaneous urticaria, this compound showed a statistically significant reduction in the mean urticaria activity score after four weeks of treatment. Patients reported improved quality of life and reduced wheal appearance compared to those treated with levocetirizine .
Table 3: Efficacy in Chronic Spontaneous Urticaria
Treatment | Mean Urticaria Activity Score Reduction | Quality of Life Improvement |
---|---|---|
This compound | Significant reduction (p < 0.001) | Higher than levocetirizine |
Levocetirizine | Moderate reduction |
Safety Profile
This compound has been noted for its favorable safety profile. In studies involving both adults and children, adverse effects were minimal and comparable to placebo groups. Commonly reported side effects included mild sedation, which is less frequent than with first-generation antihistamines .
Case Studies and Clinical Trials
Several clinical trials have been conducted to assess the therapeutic potential of this compound across different allergic conditions:
- Allergic Rhinitis : Demonstrated significant improvement in symptoms over placebo.
- Allergic Conjunctivitis : Showed superior efficacy compared to other antihistamines.
- Chronic Urticaria : Outperformed levocetirizine in reducing urticaria activity scores.
Mecanismo De Acción
Bepotastine ejerce sus efectos a través de tres mecanismos principales:
Antagonismo del receptor H1: Se une selectivamente y bloquea los receptores de histamina 1, evitando que la histamina ejerza sus efectos.
Estabilización de mastocitos: Estabiliza los mastocitos, previniendo la liberación de histamina y otros mediadores inflamatorios.
Supresión de la migración de eosinófilos: Suprime la migración de eosinófilos a los tejidos inflamados, reduciendo el daño tisular y la inflamación.
Comparación Con Compuestos Similares
Bepotastine se compara con otros antihistamínicos de segunda generación como cetirizina, loratadina y fexofenadina . A diferencia de algunos de estos compuestos, this compound tiene efectos sedantes mínimos y no interactúa con los receptores de serotonina, muscarínicos, benzodiazepinas o beta-adrenérgicos . Esto lo convierte en una opción preferida para pacientes que requieren antihistamínicos no sedantes.
Lista de compuestos similares
- Cetirizina
- Loratadina
- Fexofenadina
- Desloratadina
Actividad Biológica
Bepotastine besilate is a second-generation antihistamine with multiple mechanisms of action, primarily used in the treatment of allergic conditions such as urticaria and allergic conjunctivitis. This article delves into the biological activity of this compound, highlighting its efficacy, safety, and underlying mechanisms through various studies and clinical trials.
This compound exhibits its therapeutic effects through several key mechanisms:
- H1 Receptor Antagonism : As a selective antagonist of the H1 receptor, this compound effectively blocks the action of histamine, a primary mediator in allergic responses.
- Mast Cell Stabilization : It stabilizes mast cells, preventing degranulation and the subsequent release of pro-inflammatory mediators such as histamine and leukotrienes .
- Inhibition of Cytokine Production : this compound suppresses the production of pro-inflammatory cytokines by keratinocytes, including IL-5 and CD54, which are involved in eosinophil activation and chemotaxis .
- Reduction of Vascular Permeability : It reduces vascular hyperpermeability induced by allergens, contributing to its anti-inflammatory effects .
Urticaria Treatment
A comparative study evaluated the efficacy of this compound against levocetirizine in patients with chronic spontaneous urticaria. The results demonstrated significant improvements in:
- Urticaria Activity Score (UAS7) : this compound showed a greater reduction in UAS7 scores compared to levocetirizine (P < 0.001) at weeks 2, 3, and 4 .
- Quality of Life : The chronic urticaria quality of life (CU-Q2oL) score improved by 68.22% in the this compound group versus 40.13% in the levocetirizine group (P < 0.000) .
Parameter | This compound Group | Levocetirizine Group | P-value |
---|---|---|---|
UAS7 Score Reduction (%) | 86.3 | 73.8 | <0.001 |
CU-Q2oL Improvement (%) | 68.22 | 40.13 | <0.000 |
Clinical Global Impression (%) | 77.3 | 41 | <0.001 |
Allergic Conjunctivitis
In a multicenter trial involving patients with allergic conjunctivitis, this compound demonstrated significant efficacy:
- Ocular Itching Relief : Patients reported a significant reduction in ocular itching lasting up to 16 hours post-administration .
- Non-Ocular Symptoms : this compound was found to alleviate non-ocular symptoms significantly more than olopatadine (OR = 1.60; P = 0.014) .
Safety Profile
This compound is generally well-tolerated with a low incidence of adverse effects compared to first-generation antihistamines. Its pharmacokinetics indicate minimal systemic absorption when administered topically as an ophthalmic solution, reducing the risk of systemic side effects .
- Plasma Concentration : After topical administration, plasma concentrations remained below quantifiable limits for most subjects .
- Protein Binding : Approximately 55.4% protein binding was observed following oral administration, indicating a low potential for drug interactions via hepatic metabolism .
Case Studies
Several case studies have highlighted the effectiveness of this compound in real-world scenarios:
- Vernal Keratoconjunctivitis : A study reported significant improvement in symptoms among patients treated with topical this compound besilate over two months, demonstrating its utility beyond typical allergic conjunctivitis cases .
- Chronic Urticaria Management : Patients exhibited marked reductions in wheals and itch severity after four weeks of treatment with this compound, reinforcing findings from controlled trials .
Propiedades
IUPAC Name |
4-[4-[(S)-(4-chlorophenyl)-pyridin-2-ylmethoxy]piperidin-1-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25ClN2O3/c22-17-8-6-16(7-9-17)21(19-4-1-2-12-23-19)27-18-10-14-24(15-11-18)13-3-5-20(25)26/h1-2,4,6-9,12,18,21H,3,5,10-11,13-15H2,(H,25,26)/t21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGDOWXRIALTES-NRFANRHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC(C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC1O[C@@H](C2=CC=C(C=C2)Cl)C3=CC=CC=N3)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90904947 | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
125602-71-3 | |
Record name | Bepotastine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=125602-71-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bepotastine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125602713 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bepotastine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90904947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BEPOTASTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HYD2U48IAS | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.